
Acetic acid, ((4-nitrophenyl)sulfinyl)-, 1-methylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, ((4-nitrophenyl)sulfinyl)-, 1-methylethyl ester is an organic compound with the molecular formula C11H13NO5S. This compound is characterized by the presence of an acetic acid ester group, a nitrophenyl sulfinyl group, and an isopropyl group. It is a derivative of acetic acid and is used in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((4-nitrophenyl)sulfinyl)-, 1-methylethyl ester typically involves the esterification of acetic acid with an alcohol in the presence of a catalyst. One common method is the reaction of acetic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for efficient production and high yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
Acetic acid, ((4-nitrophenyl)sulfinyl)-, 1-methylethyl ester can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions or amines.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Acetic acid, ((4-nitrophenyl)sulfinyl)-, 1-methylethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of acetic acid, ((4-nitrophenyl)sulfinyl)-, 1-methylethyl ester involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, leading to various biological effects. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can further participate in biochemical pathways.
類似化合物との比較
Similar Compounds
Acetic acid, ((4-nitrophenyl)sulfinyl)-, ethyl ester: Similar structure but with an ethyl group instead of an isopropyl group.
Acetic acid, ((4-nitrophenyl)sulfinyl)-, methyl ester: Similar structure but with a methyl group instead of an isopropyl group.
Acetic acid, ((4-nitrophenyl)sulfinyl)-, butyl ester: Similar structure but with a butyl group instead of an isopropyl group.
Uniqueness
The uniqueness of acetic acid, ((4-nitrophenyl)sulfinyl)-, 1-methylethyl ester lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the isopropyl group can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
特性
CAS番号 |
139326-39-9 |
|---|---|
分子式 |
C11H13NO5S |
分子量 |
271.29 g/mol |
IUPAC名 |
propan-2-yl 2-(4-nitrophenyl)sulfinylacetate |
InChI |
InChI=1S/C11H13NO5S/c1-8(2)17-11(13)7-18(16)10-5-3-9(4-6-10)12(14)15/h3-6,8H,7H2,1-2H3 |
InChIキー |
XXEAISGVZOLVOU-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)CS(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


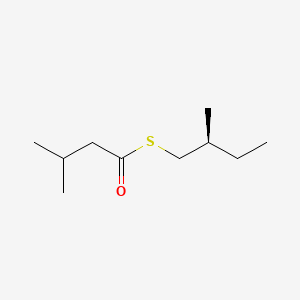
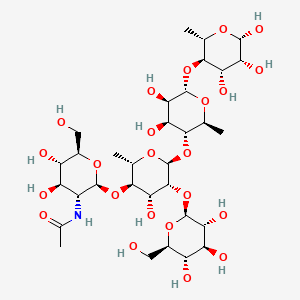
![Tert-butyl 4-[[2-(azetidin-1-yl)-4-chlorophenyl]methyl]piperazine-1-carboxylate](/img/structure/B15176229.png)
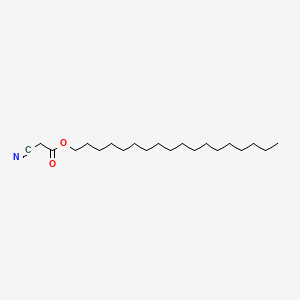
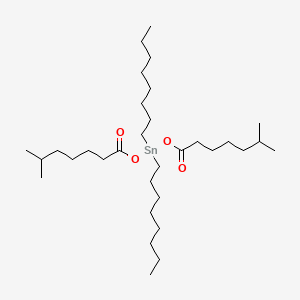
![Methyl 7-(2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15176259.png)
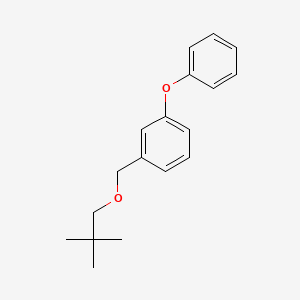
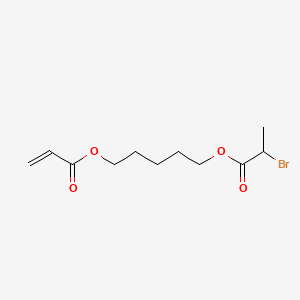

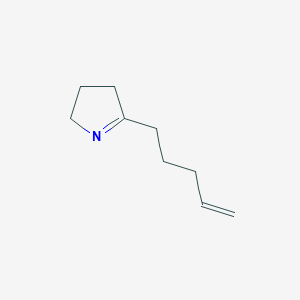
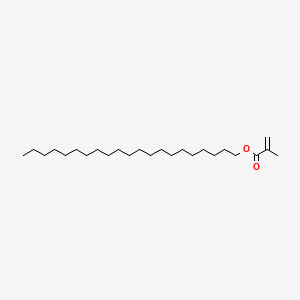
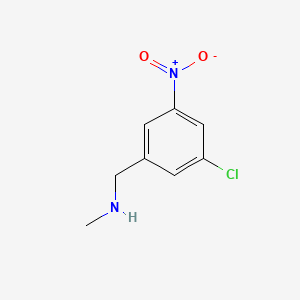
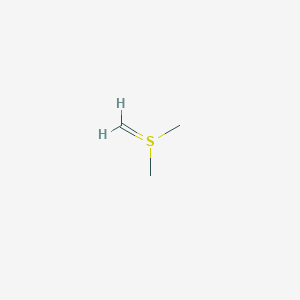
![4-Bromo-7-(4-(2-pivalamidoethyl)piperidin-1-yl)thieno[2,3-c]pyridine-2-carboxamide](/img/structure/B15176299.png)
